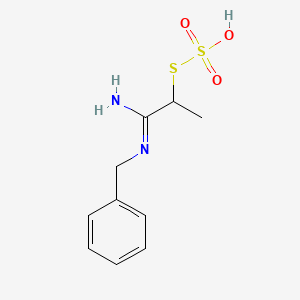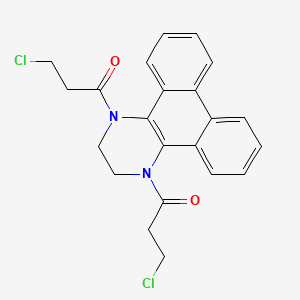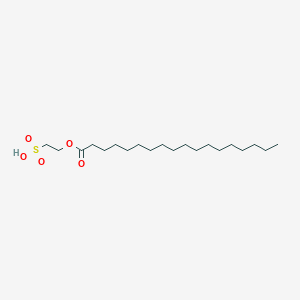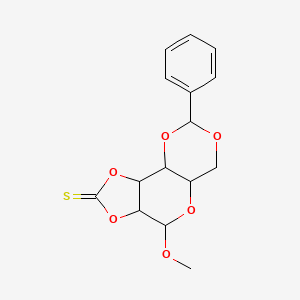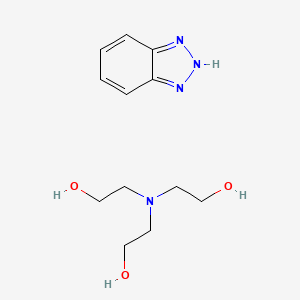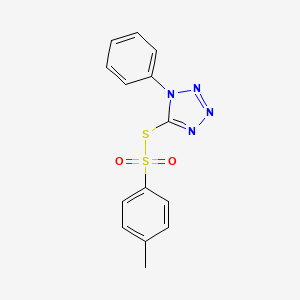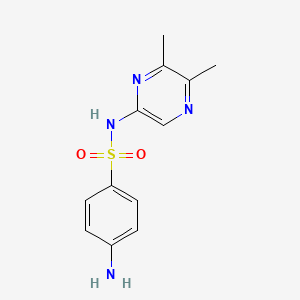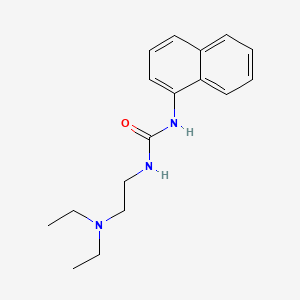![molecular formula C14H15FN2O3S B12807086 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine CAS No. 132774-40-4](/img/structure/B12807086.png)
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a synthetic compound with potential antiviral properties. It is a thymidine analog designed to inhibit the replication of human immunodeficiency virus (HIV) and other retroviruses .
Vorbereitungsmethoden
The synthesis of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves several steps. One common method includes the alkylation of 5-allyl-6-{(benzo[d]thiazol-2-yl)methyl}-2-thiouracil with methyl bromoacetate, followed by hydrolysis to the corresponding acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine has several scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: The compound is studied for its potential antiviral activity against HIV and other retroviruses.
Medicine: Research focuses on its potential use as an antiviral drug.
Industry: It may be used in the development of antiviral agents and other pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase and other enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is similar to other thymidine analogs such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine. its unique fluoroethoxy group may confer different chemical and biological properties, making it a distinct compound in its class .
Similar compounds include:
- 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine
- Dihydro-alkylthio-benzyloxopyrimidine analogs
Eigenschaften
CAS-Nummer |
132774-40-4 |
|---|---|
Molekularformel |
C14H15FN2O3S |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
1-(2-fluoroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
QRLWADJMGAZCRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCF)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


